molecular formula C20H27N5O3S B6057231 4-(6-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine

4-(6-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine

Cat. No. B6057231
M. Wt: 417.5 g/mol
InChI Key: JBQGFNCUSVKZOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine, also known as DS-8201a, is a promising drug candidate for the treatment of various types of cancer. This compound is a type of antibody-drug conjugate (ADC), which is a class of drugs that combines the targeting specificity of monoclonal antibodies with the cytotoxic potency of small molecule drugs.

Mechanism of Action

4-(6-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine targets cancer cells that overexpress the human epidermal growth factor receptor 2 (HER2), which is a protein that promotes cell growth and division. The monoclonal antibody component of the drug binds specifically to HER2, while the cytotoxic payload is internalized by the cancer cell and induces cell death.
Biochemical and Physiological Effects:
4-(6-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has been shown to have a potent antitumor effect in preclinical models of cancer, including those that are resistant to other therapies. The drug also has a favorable pharmacokinetic profile, with a long half-life and low clearance rate. In addition, 4-(6-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has a low risk of causing off-target toxicity, which is a common problem with traditional chemotherapy drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(6-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine for lab experiments is its high specificity and potency, which allows for precise targeting of cancer cells and minimal off-target effects. However, the complex synthesis process and high cost of the drug may limit its use in certain research settings.

Future Directions

There are several potential future directions for research on 4-(6-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine, including:
1. Combination therapy: 4-(6-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine may be used in combination with other drugs to enhance its efficacy and reduce the risk of resistance.
2. Biomarker identification: Further research is needed to identify biomarkers that can predict response to 4-(6-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine and guide patient selection.
3. Mechanism of resistance: Understanding the mechanisms of resistance to 4-(6-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine may help to develop strategies to overcome this problem and improve treatment outcomes.
4. Alternative targets: 4-(6-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine may be modified to target other proteins or pathways involved in cancer growth and progression.
In conclusion, 4-(6-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine is a promising drug candidate for the treatment of various types of cancer. Its high specificity and potency, favorable pharmacokinetic profile, and low risk of off-target toxicity make it an attractive option for cancer therapy. Further research is needed to explore its full potential and optimize its clinical use.

Synthesis Methods

4-(6-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine is synthesized through a multi-step process that involves the conjugation of a monoclonal antibody with a cytotoxic payload. The antibody is first modified to introduce reactive groups, which are then used to attach the cytotoxic payload. The resulting ADC is purified and characterized to ensure its quality and potency.

Scientific Research Applications

4-(6-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including breast, lung, and gastric cancer. The drug has shown promising results in terms of its efficacy and safety profile, and has been granted accelerated approval by regulatory agencies in several countries.

properties

IUPAC Name

4-[6-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3S/c1-16-3-4-18(13-17(16)2)29(26,27)25-7-5-23(6-8-25)19-14-20(22-15-21-19)24-9-11-28-12-10-24/h3-4,13-15H,5-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQGFNCUSVKZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC=N3)N4CCOCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.